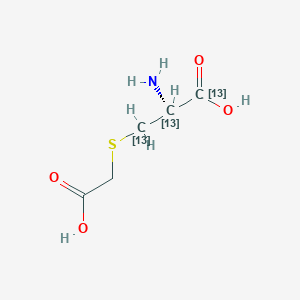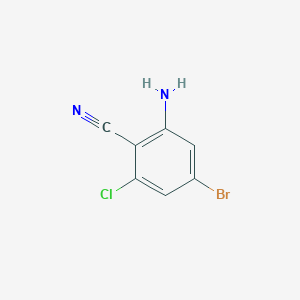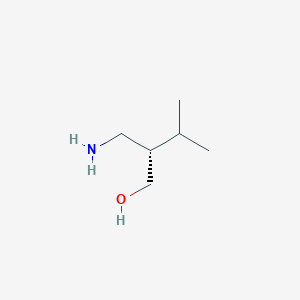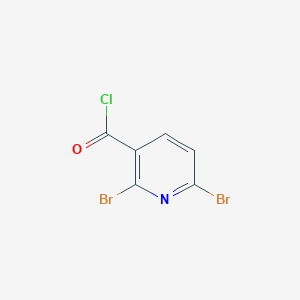![molecular formula C8H7NO2S B15222707 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a benzene ring fused to a thiazine ring, which contains both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one involves the reaction of 2-aminobenzenethiol with appropriate carbonyl compounds. For example, the reaction of 2-aminobenzenethiol with 2-halo-N-(2-halophenyl)acetamides in the presence of a copper catalyst can yield the desired benzothiazine derivative . The reaction typically proceeds through a cascade process involving SN2 substitution, deacetylation, and coupling steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of 5-oxo-2H-benzo[b][1,4]thiazin-3(4H)-one.
Reduction: Formation of dihydro-5-hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is not fully understood. its biological activities are thought to be mediated through interactions with various molecular targets, such as enzymes and receptors. The hydroxyl group and the thiazine ring are likely involved in these interactions, contributing to the compound’s overall reactivity and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Nitro-4H-benzo[e][1,3]thiazin-4-ones: Known for their antitubercular activity.
2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives: Synthesized using multicomponent reactions and have various applications.
Uniqueness
5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H7NO2S |
|---|---|
Molekulargewicht |
181.21 g/mol |
IUPAC-Name |
5-hydroxy-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) |
InChI-Schlüssel |
KREMEUJYUPPDPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(C=CC=C2S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
![N-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine dihydrobromide](/img/structure/B15222626.png)


![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)



![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)





